
2-(2-Naphthalenylazo)-1-naphthalenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Naphthalenylazo)-1-naphthalenol, also known as Solvent Orange 8, is an azo compound characterized by its vivid orange color. This compound is part of the azo dye family, which is widely used in various industries due to its vibrant hues and stability. The structure of this compound consists of two naphthalene rings connected by an azo group (-N=N-), with a hydroxyl group attached to one of the naphthalene rings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol typically involves the diazotization of 2-naphthylamine followed by coupling with 2-naphthol. The process begins with the formation of a diazonium salt from 2-naphthylamine by treating it with nitrous acid. This diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
2-(2-Naphthalenylazo)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
2-(2-Naphthalenylazo)-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics
作用机制
The mechanism of action of 2-(2-Naphthalenylazo)-1-naphthalenol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer and the formation of reactive intermediates that can bind to proteins and nucleic acids .
相似化合物的比较
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol.
2-Naphthylamine: Another precursor used in the diazotization step.
Other Azo Dyes: Compounds like Methyl Orange and Congo Red share similar structural features and applications
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique optical properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry .
属性
CAS 编号 |
52008-58-9 |
|---|---|
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC 名称 |
2-(naphthalen-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14N2O/c23-20-18-8-4-3-6-15(18)10-12-19(20)22-21-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,23H |
InChI 键 |
NRIQPVPURZTLQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=CC=CC=C4C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



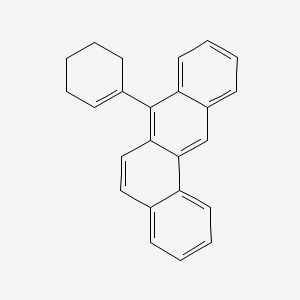
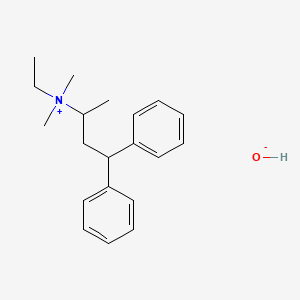
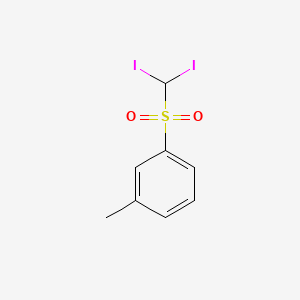
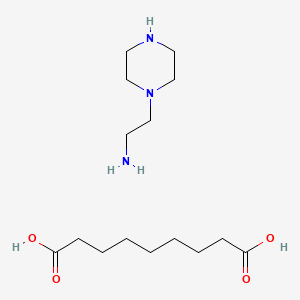

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
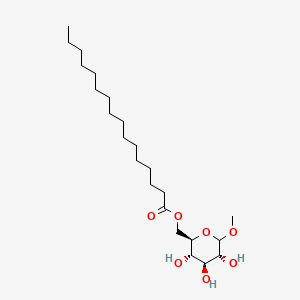
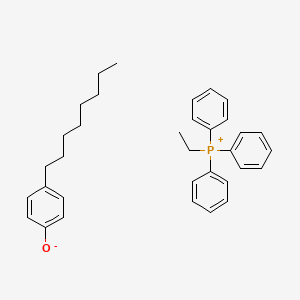
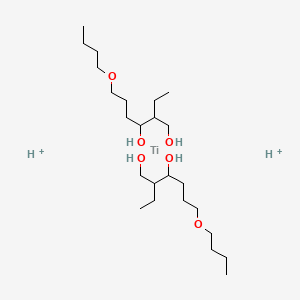

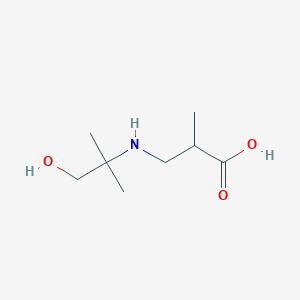
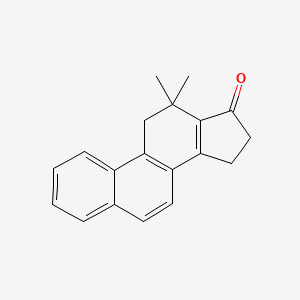
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
